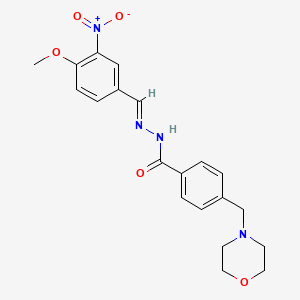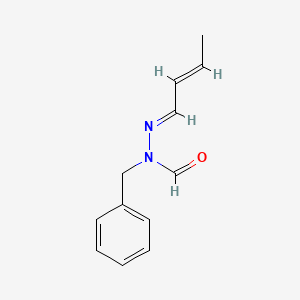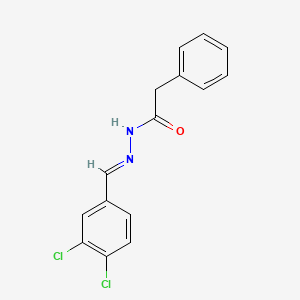![molecular formula C18H16ClN3O B5537038 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, often involves multiple steps, such as reductive amination, deprotection in acidic media, and transamination. These procedures aim to introduce specific functional groups, achieving high yield and purity of the desired product. Notably, solvent-free conditions and microwave irradiation have been utilized to improve efficiency and sustainability of the synthesis process (Meziane, 1998).
Molecular Structure Analysis
The molecular structure of benzimidazole acrylamide derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms, molecular conformation, and the presence of functional groups, essential for understanding the chemical behavior and reactivity of these compounds (Raouafi et al., 2005).
Chemical Reactions and Properties
Benzimidazole acrylamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The presence of acrylamide groups introduces reactivity towards nucleophiles, enabling further functionalization and the formation of complex molecular architectures. These compounds exhibit interesting photophysical properties, potentially useful in materials science and as probes in biological systems (Shi et al., 2006).
Physical Properties Analysis
The physical properties of benzimidazole acrylamide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure. For instance, the introduction of specific substituents can enhance thermal stability, making these compounds suitable for applications requiring high-temperature processes (Padalkar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Photopolymerization Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide and related compounds have been studied in the context of photopolymerization. A derivative, hexaarylbiimidazole, shows good UV-visible absorption ability and high photolysis efficiency, making it efficient for photo-initiation in acrylates. This indicates potential applications in photopolymerization processes, which are crucial in industries like 3D printing and coatings (Shi, Yin, Kaji, & Yori, 2006).
Antitumor Activity
Certain derivatives of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide have shown promise as histone deacetylase (HDAC) inhibitors with potential antitumor activity. For instance, N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides have been found to be more potent than SAHA (a known HDAC inhibitor) in enzymatic and cellular assays, indicating their potential as therapeutic agents in cancer treatment (Wang et al., 2009).
Anti-tubercular Agents
Substituted benzimidazoles, which are structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, have been evaluated for their anti-tubercular activity against various strains of Mycobacterium species. This suggests potential applications in the development of new anti-tubercular drugs (Manivannan, 2019).
Photophysical Properties in Fluorescent Compounds
The compound and its derivatives have been utilized in the synthesis of fluorescent compounds with interesting photophysical properties. These properties include excited-state intramolecular proton transfer pathways, dual emission characteristics, and thermal stability up to 200°C. Such compounds are useful in areas like sensor technology and bioimaging (Padalkar et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-6-2-1-5-13(14)9-10-18(23)20-12-11-17-21-15-7-3-4-8-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNLWHBALKZQBC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0087629.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)




![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)